molecular formula C19H22N2O3S B2370494 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide CAS No. 899756-77-5

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide

Cat. No. B2370494
CAS RN: 899756-77-5
M. Wt: 358.46
InChI Key: PIKCKMZUJGRFLB-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide, also known as DTBM or DMTB, is a novel compound that has gained attention for its potential use in scientific research. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities. DTBM has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Activity

  • A study details the synthesis of novel biologically active compounds related to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide, focusing on their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Chemistry and Drug Potential

  • Thiazinanes, including compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, are highlighted for their potential in disease treatment, such as anti-HIV and analgesic activities. The chemistry of these compounds is explored in detail, demonstrating their significant role in drug discovery (Hassan et al., 2020).

Antimicrobial Properties

  • Research demonstrates the antimicrobial properties of related compounds, synthesized through various chemical processes, indicating their potential use in combating microbial infections (Ahmad et al., 2011).

Antibacterial Activity

  • Another study synthesized a series of compounds with a structure related to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide, testing their biological activity against Gram-positive and Gram-negative bacteria, demonstrating marked activity against certain bacterial strains (Zia-ur-Rehman et al., 2006).

Anticancer and Antitumor Activities

  • Compounds based on similar structures have been synthesized and tested for anticancer activity against various cancer cell lines, indicating their potential in cancer treatment. Some showed inhibitory activity against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

Antifungal Activities

  • Research into derivatives of thiazinan-4-ones demonstrated significant antifungal activity against several phytopathogenic fungi, suggesting their use in agricultural or pharmaceutical applications to combat fungal infections (Qu et al., 2013).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-13-12-16-6-2-1-3-7-16)17-8-10-18(11-9-17)21-14-4-5-15-25(21,23)24/h1-3,6-11H,4-5,12-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKCKMZUJGRFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide

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